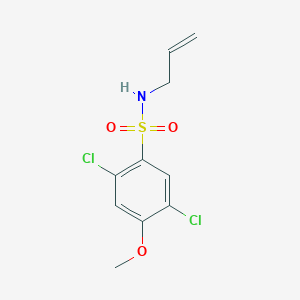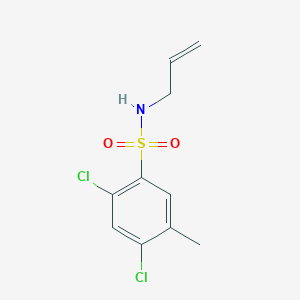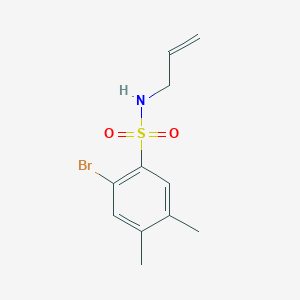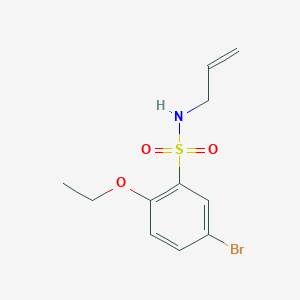![molecular formula C12H14Br2N2O3S B273074 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and cardiovascular diseases.
作用机制
The mechanism of action of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes that play a role in the progression of cancer.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine has various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes that play a role in cancer progression.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which can prevent the degeneration of neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to identify any potential side effects.
未来方向
There are several future directions for research on 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine. One area of research could be to further investigate its potential use in cancer treatment. Studies could focus on identifying the specific types of cancer cells that this compound is most effective against and how it can be used in combination with other treatments.
Another area of research could be to investigate its potential use in the treatment of neurological disorders. Studies could focus on identifying the specific mechanisms by which this compound protects neurons and how it can be used to prevent or slow the progression of these conditions.
Finally, future research could focus on identifying any potential side effects of using this compound in therapeutic applications and developing ways to mitigate these effects.
合成方法
The synthesis of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
科学研究应用
The potential therapeutic applications of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine have been extensively studied in recent years. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can prevent the degeneration of neurons in the brain.
Additionally, 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine has been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that this compound has vasodilatory effects and can improve blood flow, which can be beneficial in the treatment of conditions such as hypertension and heart failure.
属性
产品名称 |
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C12H14Br2N2O3S |
分子量 |
426.13 g/mol |
IUPAC 名称 |
1-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Br2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
InChI 键 |
ISARSDYSCZVRBM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
规范 SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)

